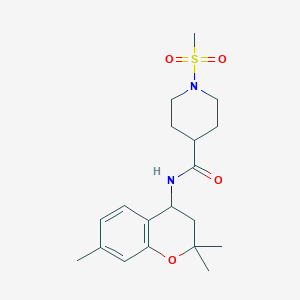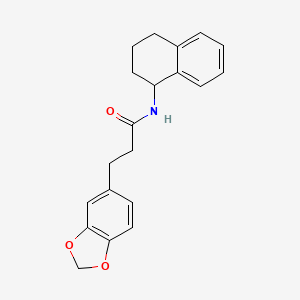
3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PROPANAMIDE
Übersicht
Beschreibung
3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides It features a benzodioxole moiety and a tetrahydronaphthalene group, connected by a propanamide linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PROPANAMIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of Tetrahydronaphthalene: This involves the hydrogenation of naphthalene under high pressure and temperature conditions.
Amide Bond Formation: The final step involves coupling the benzodioxole and tetrahydronaphthalene intermediates using a propanamide linker, often facilitated by coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzodioxole moiety can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The tetrahydronaphthalene group can be reduced to form dihydronaphthalene derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Drug Development:
Diagnostics: Use in imaging agents for diagnostic purposes.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex molecules.
Material Manufacturing: Component in the production of advanced materials.
Wirkmechanismus
The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with active sites of enzymes, inhibiting their activity, while the tetrahydronaphthalene group may facilitate binding to hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2H-1,3-BENZODIOXOL-5-YL)-N-PROPYLPROPANAMIDE: Lacks the tetrahydronaphthalene group.
N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PROPANAMIDE: Lacks the benzodioxole moiety.
Uniqueness
The presence of both the benzodioxole and tetrahydronaphthalene groups in 3-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PROPANAMIDE makes it unique, providing a combination of properties that can be exploited in various applications.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-20(11-9-14-8-10-18-19(12-14)24-13-23-18)21-17-7-3-5-15-4-1-2-6-16(15)17/h1-2,4,6,8,10,12,17H,3,5,7,9,11,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKHQPLSDPUPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


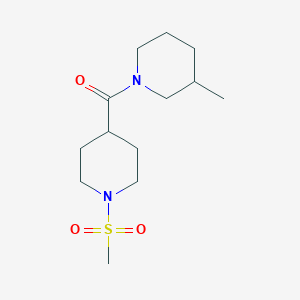
![1-{2-[3-(Propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-YL]ethan-1-one](/img/structure/B4491310.png)
![N-(3-chlorophenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4491311.png)
![N-[4-(DIMETHYLCARBAMOYL)PHENYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B4491313.png)
![N~1~-(2-morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B4491321.png)
![N-(3-methylphenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4491323.png)
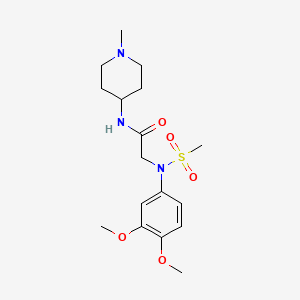
![N-(3-chlorophenyl)-N'-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4491345.png)
![3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B4491353.png)
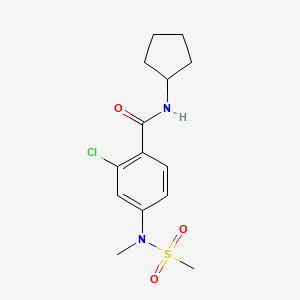
![1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4491366.png)
![1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]prolinamide](/img/structure/B4491374.png)
![8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4491400.png)
